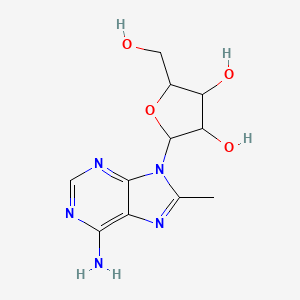

2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Beschreibung

2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog derived from adenosine, featuring a methyl group at the 8-position of the purine ring. This modification distinguishes it from canonical adenosine derivatives and influences its biochemical interactions, particularly in enzyme inhibition and receptor binding. The compound’s structure includes a ribose sugar moiety (oxolane-3,4-diol) and a hydroxymethyl group at the 5-position, critical for its solubility and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGYRFMTJZYXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enzymatic Synthesis Using Cfr Methyltransferase

Cfr, a radical S-adenosylmethionine (SAM)-dependent methyltransferase, catalyzes the direct methylation of adenosine at the C8 position. This method leverages the enzyme’s specificity for bacterial RNA and has been validated in vitro.

Key Steps:

- Substrate Preparation : Adenosine is used as the starting material.

- Reaction Conditions :

- Enzyme : Cfr (purified or recombinant).

- Cofactor : S-adenosylmethionine (SAM) as the methyl donor.

- Buffer : Typically 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

- Temperature : 25–37°C.

- Product Isolation : The reaction mixture is processed via chromatography (e.g., HPLC) to isolate m⁸A.

Advantages:

- High Regioselectivity : Cfr exclusively targets the C8 position.

- Biological Relevance : Mimics natural RNA modification pathways.

Limitations:

- Scalability : Enzyme production and SAM costs limit large-scale synthesis.

- Yield : Moderate yields (~30–50%) due to cofactor consumption and side reactions.

A robust chemical method involves lithiation of the C8 position followed by methyl group introduction. This approach bypasses enzymatic limitations and is scalable.

Protocol:

Sugar Protection :

- Reagents : tert-Butyldimethylsilyl (TBDMS) chloride, imidazole, DMF.

- Conditions : Room temperature, 4–6 hours.

- Product : 2′,3′,5′-Tris-O-TBDMS-adenosine.

C8 Lithiation :

- Base : Lithium diisopropylamide (LDA, 5 equiv).

- Solvent : Tetrahydrofuran (THF).

- Temperature : −70°C.

- Reaction Time : 1–2 hours.

Methylation :

- Methylating Agent : Methyl iodide (MeI, 3 equiv).

- Conditions : −70°C, 1–2 hours.

Deprotection :

- Reagent : Tetrabutylammonium fluoride (TBAF, 1 M in THF).

- Conditions : Room temperature, 2 hours.

Yield and Purity:

- Final Yield : ~45% for 8-methyladenosine.

- Purity : >95% after chromatography (silica gel, CHCl₃/MeOH).

Example Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sugar Protection | TBDMS-Cl, imidazole, DMF, RT, 4h | 85–90% |

| C8 Lithiation | LDA (5 equiv), THF, −70°C, 1h | - |

| Methylation | MeI (3 equiv), −70°C, 1h | - |

| Deprotection | TBAF, THF, RT, 2h | - |

| Overall | 45% |

Alternative Chemical Approaches

Van Aerschot Method (1993)

This method, cited in PMC articles, involves palladium-catalyzed cross-coupling with tetraalkyltin reagents. While details are sparse, it likely includes:

- Halogenation : Introduction of a halogen (e.g., Br) at C8.

- Cross-Coupling : Stille or Suzuki coupling with a methyl donor.

Challenges:

- Regioselectivity : Requires precise catalyst control.

- Toxicity : Heavy metals (e.g., Pd) complicate purification.

Comparative Analysis of Methods

| Parameter | Enzymatic (Cfr) | Chemical (Lithiation) |

|---|---|---|

| Regioselectivity | High (C8-specific) | High (C8-specific) |

| Scalability | Low (enzyme-dependent) | High (reagent-based) |

| Yield | ~30–50% | ~45% |

| Cost | High (SAM, enzyme) | Moderate (LDA, MeI) |

| Purity | >95% (HPLC) | >95% (chromatography) |

Analyse Chemischer Reaktionen

Reaktionstypen: 8-Methyladenosin durchläuft verschiedene chemische Reaktionen, darunter:

Methylierung: Die Addition einer Methylgruppe an den achten Kohlenstoff der Adeninbase.

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen modifizieren, die an die Adeninbase gebunden sind.

Substitution: Der Austausch bestimmter Atome oder Gruppen innerhalb des Moleküls.

Häufige Reagenzien und Bedingungen:

Methylierung: Umfasst typischerweise Methyldonoren wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base.

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden:

Methylierung: Führt zur Bildung von 8-Methyladenosin.

Oxidation und Reduktion: Kann zu verschiedenen oxidierten oder reduzierten Derivaten von 8-Methyladenosin führen.

Substitution: Produziert substituierte Derivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Biological Significance

RNA Modification :

8-methyladenosine is a naturally occurring modification found in various RNA molecules, particularly rRNA and mRNA. It plays a crucial role in regulating RNA stability, splicing, and translation efficiency. The presence of m8A can affect the structural conformation of RNA, thereby influencing its interaction with proteins and other nucleic acids .

Enzymatic Activity :

The methyltransferase enzyme Cfr is responsible for the methylation of adenosine residues to form m8A. This modification has been linked to antibiotic resistance in certain bacteria, such as Staphylococcus sciuri, highlighting its importance in microbial pathogenesis and resistance mechanisms .

Therapeutic Applications

Antiviral Properties :

Research has indicated that compounds similar to 8-methyladenosine exhibit antiviral activity against various viral pathogens. For instance, studies have shown that certain purine derivatives can inhibit the replication of viruses like herpes simplex virus types 1 and 2, suggesting potential applications in antiviral drug development .

Anticancer Potential :

The anticancer properties of 8-methyladenosine derivatives have been explored in several studies. These compounds have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism of action is believed to involve interference with nucleic acid synthesis and modulation of signaling pathways related to cell growth .

Case Study 1: Antiviral Efficacy

In a comparative study evaluating the antiviral efficacy of various nucleoside analogs, 8-methyladenosine demonstrated significant activity against herpes simplex virus at concentrations lower than those required for traditional antiviral agents like acyclovir. This suggests its potential as a novel therapeutic agent in treating viral infections .

Case Study 2: Anticancer Activity

A focused investigation into the anticancer effects of 8-methyladenosine revealed that it effectively inhibited the growth of ovarian cancer cells in vitro. The determined IC50 values were significantly lower than those observed for standard chemotherapeutic agents, indicating a strong potential for further development in cancer therapy .

Case Study 3: Anti-inflammatory Mechanisms

Recent research into the anti-inflammatory effects of purine derivatives has shown that 8-methyladenosine can inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides. This suggests a mechanism by which this compound could mitigate inflammatory responses, providing insights into its therapeutic applications in inflammatory diseases .

Wirkmechanismus

The mechanism of action of 8-Methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the eighth carbon of adenine can affect the binding of proteins to RNA, thereby modulating gene expression and cellular processes. In the context of antibiotic resistance, 8-Methyladenosine modification can prevent the binding of antibiotics to the ribosome, thereby conferring resistance .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Purine Ring

The 8-methyl substitution in the target compound contrasts with other derivatives bearing halogen, alkyl, or aromatic groups at the same position. For example:

- 8-Bromoadenosine (CAS 2946-39-6): Features a bromine atom at the 8-position, enhancing electrophilic reactivity and stabilizing interactions with hydrophobic enzyme pockets .

- 6-Dimethylamino-9-(β-D-ribofuranosyl)purine (CAS 2620-62-4): Substitutes the 6-amino group with dimethylamino, altering hydrogen-bonding capacity and reducing polarity .

- 2-Chloroadenosine: Contains a chlorine atom at the 2-position, which increases affinity for adenosine receptors (e.g., A1 and A2A subtypes) compared to unmodified adenosine .

Table 1: Substituent Effects on Physical and Chemical Properties

Enzyme Inhibition

The target compound exhibits inhibitory activity against S-adenosylmethionine decarboxylase 1 (IC50 = 7.0 µM), significantly more potent than its 8-(methylamino) analog (IC50 = 86.0 µM) . This suggests that the methyl group at the 8-position enhances steric hindrance or hydrophobic interactions within the enzyme’s active site.

In contrast, TOP1 and TOP2 (PRMT5 inhibitors) demonstrate superior docking scores (-9.3 and -9.1 kcal/mol, respectively) compared to the reference compound 3XV, highlighting the role of sulfanylmethyl and cyclohexyl groups in SAM-binding site interactions .

Biologische Aktivität

2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as 8-methyladenosine (m8A) , is a modified nucleoside that plays a significant role in various biological processes. This compound is derived from adenosine, with a methyl group added to the eighth carbon of the adenine base. Its unique structure imparts distinct biochemical properties that influence RNA stability, gene expression, and cellular responses to environmental stimuli.

The chemical formula for 8-methyladenosine is with a molecular weight of approximately 265.27 g/mol. The compound has a logP value of , indicating its hydrophilicity, which is crucial for its interaction with biological macromolecules.

| Property | Value |

|---|---|

| Chemical Formula | C11H15N5O4 |

| Molecular Weight | 265.27 g/mol |

| logP | -1.0904 |

| TPSA (Topological Polar Surface Area) | 139.54 Ų |

Biological Activity

Mechanism of Action:

8-methyladenosine is involved in the regulation of gene expression and RNA metabolism. It modulates RNA stability and influences the splicing and translation processes by interacting with various RNA-binding proteins. This modification has been shown to play a role in the cellular response to stress and viral infections.

Regulation of Gene Expression:

Research has demonstrated that m8A modifications can enhance or inhibit the translation of specific mRNAs, thereby affecting protein synthesis. For instance, studies indicate that m8A can stabilize mRNA in cells under stress conditions, promoting survival and adaptation mechanisms.

Case Studies

-

Role in Viral Infections:

A study highlighted that m8A modifications are crucial for the replication of certain viruses. The presence of this nucleoside modification in viral RNA enhances its stability and facilitates efficient translation within host cells. This finding suggests potential therapeutic targets for antiviral strategies by inhibiting m8A-related pathways. -

Impact on Cancer Biology:

Recent investigations have linked m8A to cancer progression. It was observed that elevated levels of this modification correlate with increased malignancy in specific cancer types. The modification appears to alter the expression profiles of oncogenes and tumor suppressor genes, indicating its potential as a biomarker for cancer diagnosis and prognosis.

Comparative Analysis

To understand the unique role of m8A compared to other methylated nucleosides, a comparison with N6-methyladenosine (m6A) is essential:

| Feature | 8-Methyladenosine (m8A) | N6-Methyladenosine (m6A) |

|---|---|---|

| Methylation Site | Eighth carbon of adenine | Sixth nitrogen of adenine |

| Primary Function | Stabilizes RNA under stress | Regulates gene expression |

| Biological Significance | Viral replication, cancer | Epigenetic regulation |

Research Findings

Recent studies have employed advanced techniques such as mass spectrometry and high-throughput sequencing to quantify m8A levels in various biological samples. These findings underscore the importance of this modification in cellular homeostasis and its potential implications in therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol in laboratory settings?

- Methodological Answer : Use NIOSH/EN 166-certified face shields and safety glasses for eye protection. Nitrile gloves are recommended, with pre-use inspection and proper disposal to avoid contamination. Adhere to hygiene practices, including handwashing before breaks and post-handling. Engineering controls (e.g., fume hoods) are advised despite no occupational exposure limits being specified .

Q. How can the physicochemical properties of this compound be characterized for preliminary research?

- Data-Driven Answer : Key properties include:

Q. What statistical methods are recommended for optimizing synthesis conditions?

- Methodological Answer : Factorial design of experiments (DoE) minimizes trial runs while evaluating variables like temperature, solvent polarity, and catalyst ratios. Response surface methodology (RSM) can model interactions between parameters, enabling predictive optimization .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) simulate transition states and intermediates to validate mechanistic pathways. Coupling with kinetic isotope effects (KIE) experiments can reconcile discrepancies between theoretical and experimental data. Software like Gaussian or ORCA enables visualization of electron-density maps .

Q. What strategies mitigate data variability in structural elucidation studies?

- Methodological Answer : Cross-validate crystallographic data (XRD) with spectroscopic techniques (e.g., 2D-NMR NOESY for spatial proximity). Use high-field NMR (≥600 MHz) to resolve overlapping signals in complex regions (e.g., oxolane ring protons). Reproducibility requires standardized solvent systems and temperature controls .

Q. How can membrane separation technologies improve purification efficiency?

- Data-Driven Answer : Nanofiltration membranes with MWCO ~300 Da selectively retain impurities while allowing the target compound (267 g·mol⁻¹) to permeate. Optimize transmembrane pressure (3–5 bar) and pH (6–8) to prevent aggregation. Track purity via LC-MS and compare against CRDC subclass RDF2050104 guidelines .

Q. What advanced techniques validate the compound’s metabolic stability in biochemical assays?

- Methodological Answer : Use hepatic microsomal incubations with LC-HRMS to identify phase I/II metabolites. Apply kinetic modeling (e.g., Michaelis-Menten) to calculate intrinsic clearance. Cross-reference with in silico ADMET predictors (e.g., SwissADME) to prioritize stable derivatives for further study .

Contradiction Analysis & Experimental Design

Q. How to address conflicting data on the compound’s solubility in polar solvents?

- Methodological Answer : Conduct ternary phase diagrams using DoE to map solubility as a function of solvent composition (e.g., water/ethanol/dioxane). Validate with dynamic light scattering (DLS) to detect aggregation. Discrepancies may arise from polymorphic forms; characterize via PXRD .

Q. What interdisciplinary approaches enhance reaction yield in scaled-up synthesis?

- Methodological Answer : Integrate continuous-flow reactors with real-time PAT (Process Analytical Technology) monitoring (e.g., FTIR for intermediate tracking). Apply CRDC subclass RDF2050112 principles to optimize reactor geometry and residence time. Feedback loops between computational predictions (e.g., transition state theory) and experimental data refine conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.